Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,5-dichlorothiophene moiety
Properties
IUPAC Name |
methyl 4-[[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c1-23-14(22)8-4-2-7(3-5-8)12(21)18-15-20-19-13(24-15)9-6-10(16)25-11(9)17/h2-6H,1H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFHAXZDNNDDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thiophene Precursors
2,5-Dichlorothiophene-3-carbonyl chloride is synthesized via Friedel-Crafts acylation of thiophene followed by radical chlorination. Reaction with hydrazine hydrate (80% ethanol, 0°C, 2 h) yields the hydrazide intermediate (85% purity, recrystallized from ethanol).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → room temperature |
| Catalyst | AlCl₃ (1.2 eq) |
| Yield | 72% |
1,3,4-Oxadiazole Ring Formation
Cyclodehydration of Diacylhydrazides
The hydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) under reflux (4 h, 110°C). Mechanistic studies indicate POCl₃ acts as both acid catalyst and dehydrating agent:
$$
\text{RCONHNH}2 + \text{POCl}3 \rightarrow \text{RC=N-N=CR} + \text{H}3\text{PO}4 + 3\text{HCl}
$$
Optimization Data :
| POCl₃ Equiv | Time (h) | Yield (%) |
|---|---|---|
| 2 | 2 | 58 |
| 3 | 4 | 82 |
| 4 | 4 | 84 |
Excess POCl₃ (>3 eq) shows diminishing returns due to side reactions.
Carbamoyl Linkage Formation
Coupling with Methyl 4-Isocyanatobenzoate
The oxadiazol-2-amine reacts with methyl 4-isocyanatobenzoate in tetrahydrofuran (THF) at 60°C (Scheme 2). Triethylamine (2 eq) scavenges HCl, improving yields to 89%.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=8.4 Hz, 2H, Ar–H), 7.98 (s, 1H, NH), 7.64 (d, J=8.4 Hz, 2H, Ar–H), 7.41 (s, 1H, thiophene–H), 3.95 (s, 3H, OCH₃).
- HRMS (ESI) : m/z calcd for C₁₅H₁₀Cl₂N₃O₄S [M+H]⁺ 430.9762; found 430.9759.
Alternative Microwave-Assisted Synthesis
One-Pot Cyclization-Coupling
A microwave-assisted protocol reduces reaction time from 12 h to 45 minutes:
Procedure :
- Combine 2,5-dichlorothiophene-3-carbohydrazide (1 eq), methyl 4-(chlorocarbonyl)benzoate (1.2 eq), and POCl₃ (3 eq) in DMF.
- Irradiate at 150 W, 120°C, 45 min.
- Quench with ice-water, extract with ethyl acetate.
Yield Comparison :
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 12 h | 82 |
| Microwave | 45 min | 88 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorines on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the oxadiazole ring and the dichlorothiophene moiety might confer unique biological activities, making it a promising scaffold for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the dichlorothiophene moiety might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-thiadiazol-2-yl)carbamoyl)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,2,4-triazol-3-yl)carbamoyl)benzoate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and bioactivity, while the dichlorothiophene moiety can enhance the compound’s reactivity and binding affinity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzoate moiety with a 1,3,4-oxadiazole ring and a dichlorothiophene substituent. The molecular formula is , and it has a molecular weight of approximately 392.25 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 392.25 g/mol |
| Purity | Typically >95% |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), particularly COX-2, which is involved in inflammatory processes. Molecular docking studies suggest effective interaction with the active site of COX-2, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the oxadiazole ring is believed to enhance its interaction with microbial targets .
- Antiparasitic Effects : In vitro studies have demonstrated that certain derivatives possess significant activity against Leishmania species, suggesting potential use in treating leishmaniasis. The mechanism may involve disruption of metabolic pathways within the parasites .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in edema and inflammatory markers when compared to control groups. The compound's ability to selectively inhibit COX-2 was confirmed through enzyme assays.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. Results showed that the compound exhibited MIC values as low as 32 µg/mL against both bacterial strains, indicating potent antimicrobial activity .
Case Study 3: Antileishmanial Activity
In vitro testing against Leishmania braziliensis and Leishmania mexicana demonstrated promising results. Compounds derived from this compound exhibited LC50 values ranging from 11 µM to 32 µM against promastigotes of these species. These findings suggest that structural modifications can enhance antileishmanial activity compared to parent compounds .
Q & A
Q. What are the key physicochemical properties of Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate relevant to experimental handling?
- Methodological Answer : The compound’s molecular formula (C₁₅H₉Cl₂N₃O₄S ) and molecular weight (398.2 g/mol ) are critical for stoichiometric calculations. Solubility should be empirically determined in polar (e.g., DMSO, methanol) and non-polar solvents. Use Karl Fischer titration for hygroscopicity assessment. Structural confirmation requires ¹H/¹³C NMR (in DMSO-d₆) and HRMS (ESI+ mode) .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₉Cl₂N₃O₄S |
| Molecular Weight | 398.2 g/mol |
| Key Functional Groups | Oxadiazole, benzoate, dichlorothiophene |
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Classified under Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Implement:
- PPE : Nitrile gloves, lab coat, safety goggles, and NIOSH-approved respirators if aerosolization occurs.
- Engineering Controls : Use fume hoods for synthesis/purification steps .
- Storage : Tightly sealed containers in cool, ventilated areas away from ignition sources .
Q. What spectroscopic and chromatographic methods are suitable for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) to confirm aromatic protons and oxadiazole NH (δ 10-12 ppm). Compare with analogs (e.g., ’s benzoic acid derivative) .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- HPLC : Use C18 column (ACN/H₂O gradient) to assess purity (>95% recommended for biological assays) .
Q. How to design a synthetic route for this compound?
- Methodological Answer : Adopt a multi-step synthesis approach:
Thiophene functionalization : Introduce dichloro groups via electrophilic substitution.
Oxadiazole formation : Cyclize thiosemicarbazide intermediates using POCl₃.
Carbamoyl coupling : React with methyl 4-(isocyanato)benzoate under anhydrous conditions (DMF, 0°C → RT).
Monitor reaction progress via TLC (silica gel, UV detection) .
Q. How to assess purity and stability during storage?
- Methodological Answer :
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring.
- Impurity Profiling : Use LC-MS to identify hydrolysis byproducts (e.g., free benzoic acid) .
Advanced Research Questions
Q. How to optimize reaction conditions for high-yield synthesis of the oxadiazole core?
- Methodological Answer : Apply Design of Experiments (DoE) to test variables:
Q. How to evaluate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Follow OECD 301F guidelines:
- Aqueous Stability : Shake-flask tests (pH 4–9, 25°C) with LC-MS/MS quantification.
- Soil Microcosms : Incubate with activated sludge; monitor metabolites via QTOF-MS .
Reference environmental risk frameworks (e.g., Project INCHEMBIOL’s protocols) .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Studies : Use Hill slope analysis to distinguish specific vs. nonspecific effects.
- Off-Target Screening : Test against related enzymes (e.g., kinase panels) via fluorescence polarization.
- Statistical Validation : Apply Benjamini-Hochberg correction for false discovery rates .
Q. How to develop a validated LC-MS/MS method for trace quantification in biological matrices?
- Methodological Answer :
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ with MRM transitions (e.g., m/z 398.2 → 240.1).
- Validation : Assess linearity (1–1000 ng/mL), LOD/LOQ, and matrix effects (human plasma vs. PBS) .
Q. How to model the compound’s interaction with biological targets using computational methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
